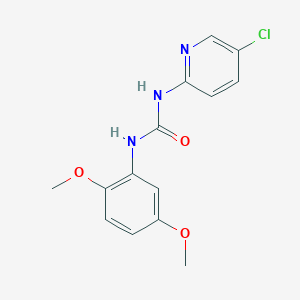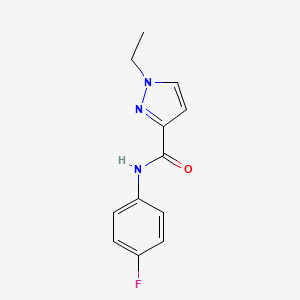
N-(5-chloro-2-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea (CDPU) is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase CK2, a ubiquitous and pleiotropic serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用机制
The mechanism of action of N-(5-chloro-2-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea involves the inhibition of CK2 activity by binding to its ATP-binding site. CK2 is a constitutively active kinase that is involved in the phosphorylation of many substrates, and its inhibition by this compound leads to the modulation of various cellular processes. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit inflammation and neurodegeneration in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and sensitize cancer cells to chemotherapy and radiation. This compound has also been shown to inhibit inflammation and neurodegeneration in animal models, and to improve cognitive function in Alzheimer's disease models. However, the physiological effects of this compound in humans are not well-understood, and further studies are needed to evaluate its safety and efficacy.
实验室实验的优点和局限性
N-(5-chloro-2-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea has several advantages as a tool compound for scientific research. It is a potent and specific inhibitor of CK2, and its mechanism of action has been well-characterized. This compound is also easy to synthesize and can be easily scaled up for large-scale production. However, this compound also has some limitations. Its effects on other kinases and cellular processes are not well-understood, and its use in animal models may not accurately reflect its effects in humans. Additionally, this compound may have off-target effects that need to be carefully evaluated.
未来方向
There are several future directions for the use of N-(5-chloro-2-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea in scientific research. One direction is to evaluate its efficacy in preclinical models of cancer, inflammation, and neurodegeneration. This compound may also be used in combination with other drugs to enhance their efficacy and reduce their side effects. Another direction is to develop new analogs of this compound with improved potency and selectivity towards CK2. Additionally, this compound may be used as a tool compound to study the role of CK2 in other cellular processes and signaling pathways. Overall, this compound has the potential to be a valuable tool compound for scientific research and drug development.
合成方法
N-(5-chloro-2-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea can be synthesized by reacting 2,5-dimethoxyaniline with 5-chloro-2-pyridyl isocyanate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with phenyl isocyanate to yield this compound. The synthesis of this compound has been well-established and can be easily scaled up for large-scale production.
科学研究应用
N-(5-chloro-2-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea has been extensively used as a tool compound in scientific research to study the role of CK2 in various cellular processes. CK2 is involved in the regulation of many signaling pathways, and its dysregulation has been implicated in various diseases such as cancer, neurodegenerative disorders, and inflammation. This compound has been shown to inhibit CK2 activity in vitro and in vivo, and its specificity towards CK2 has been demonstrated by biochemical and structural studies.
属性
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(2,5-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-20-10-4-5-12(21-2)11(7-10)17-14(19)18-13-6-3-9(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSARFNWQKUBZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-isopropyl-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5466906.png)
![N-(2-fluorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5466909.png)
![3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5466922.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5466928.png)


![3-(5-bromo-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5466940.png)
![8-benzyl-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5466965.png)

![1-({[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperazine](/img/structure/B5466983.png)
![methyl 3-({[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5466990.png)
![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5466991.png)
![(2S*,4S*,5R*)-2-ethyl-5-(4-fluorophenyl)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5466994.png)
![4-{2-[(diethylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5467009.png)